Ethyl 2-(spiro[2.3]hexan-4-yl)acetate
Description
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate is a spirocyclic ester featuring a bicyclic spiro[2.3]hexane core fused to an acetate ethyl ester group. The spiro[2.3]hexane system consists of a three-membered cyclopropane ring and a four-membered cyclobutane ring connected at a single carbon atom, creating significant ring strain and steric constraints . The molecular formula is inferred as C₁₀H₁₆O₂, with a molecular weight of 172.22 g/mol. Key physical properties, such as boiling point (estimated >250°C) and density (~1.2 g/cm³), can be extrapolated from its carboxylic acid precursor, 2-(spiro[2.3]hexan-4-yl)acetic acid, which has a boiling point of 254.0±8.0°C and density of 1.2±0.1 g/cm³ .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 2-spiro[2.3]hexan-6-ylacetate |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)7-8-3-4-10(8)5-6-10/h8H,2-7H2,1H3 |
InChI Key |
CNIYZGBNTNMCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC12CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(spiro[2.3]hexan-4-yl)acetate typically involves the reaction of cyclopropane derivatives with ethyl acetate under specific conditions. One common method includes the use of a cyclopropane precursor, such as 1-acetyl-1-carboxycyclopropane, which undergoes a reaction with ethyl acetate in the presence of a base like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(spiro[2.3]hexan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- The spiro[2.3]hexane core in the target compound likely enhances rigidity compared to non-spiro esters, influencing crystallinity and melting behavior.
- Aromatic spiro systems (e.g., indoline-pyrrolidine derivatives) exhibit greater stability due to π-π stacking and hydrogen bonding .
Insights :
- Spiro[5.5]undecane derivatives demonstrate broad bioactivity, suggesting that the spiro[2.3]hexane system in the target compound could be tailored for similar applications .
- Ethyl spiro[indoline-pyrrolidine] acetates, synthesized via iron-catalyzed methods, highlight the role of spiro systems in accessing complex pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
